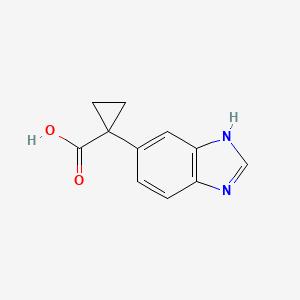

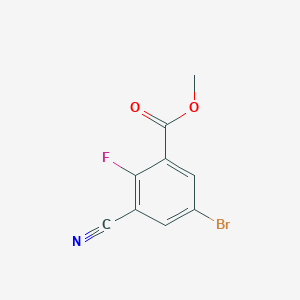

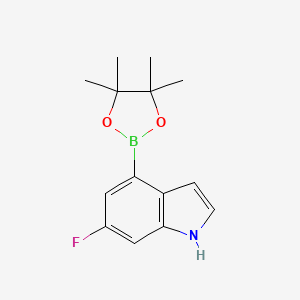

![molecular formula C15H24ClNO B1397509 3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-77-5](/img/structure/B1397509.png)

3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride

Übersicht

Beschreibung

“3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound used in diverse scientific research. It is offered by various companies for pharmaceutical testing . The CAS number for this compound is 1220031-77-5 .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride”, has been a significant area of research . A recent method involves the rhodium-catalysed reductive transamination reaction for the rapid preparation of a variety of chiral piperidines from simple pyridinium salts .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A recent study reported an organophotocatalysed [1 + 2 + 3] strategy for the synthesis of 2-piperidinones .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Intermolecular Interactions

3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride has been a subject of study for understanding the influence of the methyl substituent and N-oxide formation on the geometry of molecules and their intermolecular interactions in crystals. Aminoalkanol derivatives, to which this compound belongs, have garnered interest for their potential in medicinal chemistry, particularly as anticonvulsant drugs. The geometries of these compounds vary significantly, especially concerning the conformation of the O-C-C linker and the nature of the intermolecular interactions. These studies have employed techniques such as X-ray diffraction and Hirshfeld surface and fingerprint analyses to understand these molecular structures and interactions (Żesławska et al., 2020).

Antimicrobial Activities

Synthesis and characterization of derivatives of 3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride have led to the discovery of compounds with antimicrobial activities. For example, certain derivatives have been synthesized and characterized for their in vitro antimicrobial activities against various bacterial strains like Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and the fungus Candida albicans. These studies have used techniques like thin-layer chromatography (TLC), Fourier transform infrared spectroscopy (FT-IR), and proton nuclear magnetic resonance (NMR) for the synthesis and characterization of these compounds (Ovonramwen et al., 2019).

Drug Discovery and Pharmacological Research

The compound and its derivatives have been instrumental in drug discovery and pharmacological research. It has led to the identification of selective nonpeptidic drug-like agonists for receptors like the urotensin-II receptor. Such compounds have potential uses as pharmacological research tools and drug leads, helping in the understanding and treatment of various conditions (Croston et al., 2002).

Anticonvulsant and Analgesic Activities

Derivatives of 3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride have been synthesized and evaluated for their anticonvulsant and analgesic activities. These compounds have undergone tests like the maximal electroshock (MES), maximal electroshock seizure threshold (MEST), and pentylenetetrazol (PTZ) tests for their anticonvulsant activity. Additionally, their influence on cytotoxic activity has been evaluated using in vitro cellular models. This line of research provides insights into the safety and efficacy of these compounds for potential therapeutic applications (Rapacz et al., 2017).

Anticancer Agents

The compound has served as a precursor in the synthesis of novel classes of cytotoxic and anticancer agents. Studies have shown that certain derivatives display significant cytotoxicity toward various cancer cells, suggesting their potential as anticancer agents. This research provides a foundation for the development of new therapeutic agents for treating cancer (Dimmock et al., 1998).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-(2,3-dimethylphenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-12-5-3-7-15(13(12)2)17-10-8-14-6-4-9-16-11-14;/h3,5,7,14,16H,4,6,8-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIONCPBNGWVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCC2CCCNC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

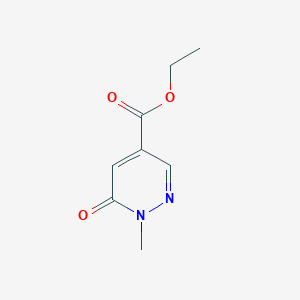

![Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate](/img/structure/B1397436.png)

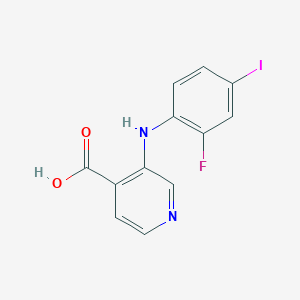

![2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397439.png)